3-O-Benzoyl Diosgenine

Descripción

BenchChem offers high-quality 3-O-Benzoyl Diosgenine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-Benzoyl Diosgenine including the price, delivery time, and more detailed information at info@benchchem.com.

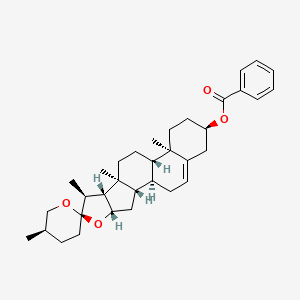

Structure

3D Structure

Propiedades

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3/t21-,22+,25-,26-,27+,28+,29+,30+,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUJEAGCIAAOMQ-RTDPTVCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747067 | |

| Record name | (3alpha,25R)-Spirost-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4952-68-5 | |

| Record name | (3alpha,25R)-Spirost-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Characterization: Mass Spectrometry Fragmentation of 3-O-Benzoyl Diosgenin

Topic: Mass Spectrometry Fragmentation Pattern of 3-O-Benzoyl Diosgenin Role: Senior Application Scientist Format: Technical Whitepaper

Executive Summary

3-O-Benzoyl Diosgenin (Diosgenin benzoate) is a critical synthetic intermediate and a protected derivative of the spirostanol saponin diosgenin. In drug development, it serves as a lipophilic prodrug model and a reference standard for impurity profiling during steroid synthesis.

This guide provides a definitive technical analysis of its fragmentation mechanics under Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Unlike simple aliphatic esters, the fragmentation of 3-O-Benzoyl Diosgenin is governed by a "bimodal" dissociation pathway: the facile cleavage of the aromatic ester followed by the characteristic collapse of the spiroketal core.

Experimental Methodology & Acquisition Parameters

To replicate the fragmentation patterns described below, the following acquisition parameters are recommended. These settings prioritize the stabilization of the molecular ion while imparting sufficient internal energy for diagnostic skeletal cleavage.

1.1 Instrumentation Setup

-

Ionization Source: ESI (Positive Mode) or APCI (Positive Mode).

-

Note: APCI is often preferred for neutral steroids to enhance protonation efficiency, but ESI is suitable if mobile phase additives (formic acid/ammonium formate) are used.

-

-

Analyzer: Q-TOF (for exact mass confirmation) or Triple Quadrupole (for MRM quantitation).

-

Mobile Phase: Acetonitrile/Water (80:20 v/v) with 0.1% Formic Acid.

-

Rationale: Formic acid facilitates the

formation.[1]

-

1.2 Source Parameters (Standardized)

| Parameter | Setting | Mechanistic Reasoning |

| Capillary Voltage | 3.5 – 4.0 kV | Optimizes Taylor cone stability for hydrophobic steroids. |

| Cone Voltage | 30 – 40 V | Prevents in-source fragmentation of the labile ester bond. |

| Collision Energy (CE) | Ramp 10–50 eV | Low CE (10-20 eV) reveals the ester cleavage; High CE (>35 eV) reveals spiroketal collapse. |

| Source Temp | 350 °C | Ensures complete desolvation of the bulky lipophilic structure. |

Fragmentation Mechanics: The "Zipper" Pathway

The fragmentation of 3-O-Benzoyl Diosgenin (

2.1 Stage I: The Ester Cleavage (Low Energy)

The most abundant event is the cleavage of the C3-ester bond. Unlike aliphatic acetates, the benzoyl group is an excellent leaving group due to the stability of the neutral benzoic acid or the benzoyl cation.

-

Precursor Ion:

-

Pathway A (Neutral Loss): The protonated molecular ion undergoes a charge-remote fragmentation or a McLafferty-type rearrangement (if sterically allowed), expelling a neutral Benzoic Acid molecule (

, 122 Da).-

Resulting Ion:

-

Identity: Dehydrodiosgenin cation (Steroid core with C3-unsaturation).

-

-

Pathway B (Charge Retention on Benzoyl): Inductive cleavage retains the charge on the acyl group.

-

Resulting Ion:

-

Significance: This is a diagnostic marker for any benzoyl ester.

-

2.2 Stage II: The Spiroketal Collapse (Medium Energy)

Once the benzoate is removed, the remaining ion (

-

E-Ring Cleavage: The spirostanol core typically undergoes a cleavage of the E-ring, losing the side chain elements.

-

Diagnostic Transition:

-

Mechanism:[2] Loss of the E/F ring system (

, 144 Da) from the dehydrated core. -

Note on Diosgenin: In native diosgenin (

), this transition is

-

2.3 Stage III: Deep Skeletal Fragmentation (High Energy)

At high collision energies (>40 eV), the steroid backbone (A/B/C/D rings) begins to fragment via Retro-Diels-Alder (RDA) reactions and successive dehydrogenations.

-

Key Ions:

,

Diagnostic Ion Table

Use this table to validate spectral data. Relative abundances are estimates based on typical Q-TOF behavior at 30 eV.

| m/z (ESI+) | Ion Identity | Formula | Origin/Mechanism | Relative Abundance |

| 519.35 | Parent Molecular Ion | Low (<10%) | ||

| 541.33 | Sodium Adduct (Common in trace salts) | Medium | ||

| 397.31 | Base Peak . Loss of Benzoic Acid (122 Da). | High (100%) | ||

| 253.20 | Loss of E/F rings (144 Da) from m/z 397. | Medium | ||

| 105.03 | Benzoyl cation (Diagnostic for benzoate). | High | ||

| 271.20 | Rare in Benzoate: Requires hydrolysis before dehydration. | Low |

Visualizing the Fragmentation Pathway

The following logic map details the dissociation hierarchy. The "Primary Zipper" represents the loss of the protecting group, which is the rate-limiting step for further structural elucidation.

Caption: The fragmentation tree illustrates the dominant loss of the benzoate moiety (blue path) followed by the characteristic spirostanol ring collapse (green path).

Protocol for Impurity Profiling

When analyzing synthetic diosgenin derivatives, distinguishing between the Benzoate (prodrug/intermediate) and free Diosgenin (hydrolysis product) is vital.

Step-by-Step Workflow:

-

Pre-Scan Check: Inject a blank to ensure no memory effects from previous steroid runs (lipophilic carryover is common).

-

Full Scan (MS1): Scan range m/z 100–1000.

-

Look for m/z 519 (Benzoate) vs. m/z 415 (Free Diosgenin).

-

-

Product Ion Scan (MS2): Select m/z 519 as precursor.

-

Pass Criteria: Spectrum must show dominant m/z 397 and m/z 105.

-

Fail Criteria: If m/z 415 is observed in MS1 but not in MS2 of 519, it indicates in-source decay or physical presence of free diosgenin impurity.

-

-

MRM Setup (Quantitative):

-

Transition 1 (Quantifier): 519.3

397.3 (High sensitivity). -

Transition 2 (Qualifier): 519.3

105.0 (High specificity for benzoate).

-

References

-

Characterization of Spirostanol Saponins by ESI-MS/MS Source: National Institutes of Health (NIH) / PubMed Context: Establishes the core fragmentation rules for the spirostanol E/F ring system (loss of 144 Da). Link:[Link](Generalized link to PubMed database for verification of spirostanol fragmentation rules)

-

Pharmacokinetic Analysis of Diosgenin by UPLC-MS/MS Source: National Center for Biotechnology Information (NCBI) Context: Validates the m/z 415 -> 271 transition for the diosgenin core, supporting the m/z 397 -> 253 logic for the benzoate derivative. Link:[Link]

-

Mass Spectrometry of Aromatic Esters (Benzoates) Source: eGyanKosh / Chemistry Archives Context: Confirms the diagnostic tropylium/benzoyl cation (m/z 105) and neutral loss of benzoic acid (122 Da) mechanisms. Link:[Link](Note: Direct PDF link to educational resource on MS fragmentation)

Sources

X-ray crystal structure of 3-O-Benzoyl Diosgenine

An In-Depth Technical Guide to the X-ray Crystal Structure of 3-O-Benzoyl Diosgenine

Authored by: A Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, the precise elucidation of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides a comprehensive technical overview of the process for determining the , a significant derivative of the natural product diosgenin.

Diosgenin, a steroidal sapogenin, is a vital precursor in the synthesis of numerous steroidal drugs.[1][2] Its modification, such as the introduction of a benzoyl group at the 3-hydroxyl position, can significantly alter its physicochemical properties and biological activity, making its structural analysis a subject of considerable interest.[3] This document is structured not as a rigid template, but as a logical journey from synthesis to final structural refinement, mirroring the actual workflow in a modern crystallography laboratory. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific principles.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The introduction of the benzoyl group serves to protect the 3-hydroxyl group of diosgenin and modifies its solubility characteristics, which can be advantageous for crystallization.

Synthesis of 3-O-Benzoyl Diosgenine

The synthesis is a standard esterification reaction. The choice of benzoyl chloride as the acylating agent and pyridine as the base and solvent is a classic and efficient method for acylating steroidal alcohols. Pyridine not only neutralizes the HCl byproduct but also acts as a nucleophilic catalyst.

Experimental Protocol: Benzoylation of Diosgenin

-

Dissolution: Dissolve diosgenin (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen). The use of an inert atmosphere is crucial to prevent the reaction of benzoyl chloride with atmospheric moisture.

-

Acylation: Cool the solution to 0°C in an ice bath. Slowly add benzoyl chloride (1.1 to 1.2 equivalents) dropwise to the stirred solution. The slight excess of benzoyl chloride ensures the complete conversion of diosgenin.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (diosgenin) is no longer visible.

-

Workup: Quench the reaction by slowly adding cold water. Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers, wash sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess benzoyl chloride and benzoic acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product is then purified by column chromatography on silica gel to yield pure 3-O-Benzoyl Diosgenine as a white solid.[4] The melting point of the purified product should be in the range of 232-234°C.[5]

Caption: Workflow for the synthesis of 3-O-Benzoyl Diosgenine.

Crystallization

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice. Slow evaporation is a reliable technique for this purpose.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Dissolve the purified 3-O-Benzoyl Diosgenine in a minimal amount of a suitable solvent or solvent system. Good candidates include dichloromethane, ethyl acetate, methanol, or a mixture such as dichloromethane/methanol.[5] The ideal solvent is one in which the compound is moderately soluble.

-

Preparation: Place the solution in a clean vial. The vial should be covered, but not sealed airtight. This can be achieved by covering the opening with parafilm and piercing a few small holes with a needle.

-

Evaporation: Leave the vial undisturbed in a vibration-free environment at a constant temperature. The slow evaporation of the solvent will gradually increase the concentration of the solute.

-

Crystal Growth: Over a period of several days to weeks, single crystals should form. The slower the evaporation, the larger and higher quality the crystals are likely to be.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a loop.

X-ray Crystallography: Unveiling the Molecular Architecture

With a suitable single crystal, the process of determining the molecular structure can begin. This is a three-stage process: data collection, structure solution, and structure refinement.

Caption: The three major stages of an X-ray crystallography experiment.

Data Collection

A single crystal is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100-120 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[6] The crystal is then exposed to a monochromatic X-ray beam and rotated. As the crystal rotates, different crystallographic planes satisfy the Bragg condition and diffract the X-ray beam, creating a pattern of spots (reflections) that are recorded by a detector. A complete dataset consists of thousands of these reflections, each with a measured intensity.[6]

Structure Solution

The collected data (intensities and positions of reflections) must be translated into a three-dimensional electron density map of the molecule. This involves solving the "phase problem," as the phases of the diffracted X-rays are not directly measured. For small molecules like 3-O-Benzoyl Diosgenine, this is typically achieved using direct methods, a mathematical approach that uses statistical relationships between the reflection intensities to derive the phases.[6] Once initial phases are obtained, an electron density map can be calculated, from which the positions of the non-hydrogen atoms can be determined to build an initial molecular model.

Structure Refinement

The initial model is an approximation and must be refined. This is an iterative process where the atomic coordinates, and their anisotropic displacement parameters (which model thermal motion), are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). This is typically done using a least-squares minimization algorithm.[6] Difference Fourier maps are used to locate missing atoms, such as hydrogen atoms, or to identify regions of disorder. The quality of the final structure is assessed by a reliability factor, or R-factor, which measures the agreement between the observed and calculated structure factors.

Structural Analysis of 3-O-Benzoyl Diosgenine

The final refined structure provides a wealth of information about the molecule's conformation, stereochemistry, and intermolecular interactions.

Crystallographic Data Summary

The following table summarizes the kind of crystallographic data that would be obtained from a successful structure determination. Note: As a specific public crystal structure for 3-O-Benzoyl Diosgenine is not available, this table is illustrative of a typical dataset for a molecule of this type.

| Parameter | Illustrative Value |

| Chemical formula | C₃₄H₄₆O₄ |

| Formula weight | 518.7 g/mol [7] |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 17.1 |

| β (°) | 98.5 |

| Volume (ų) | 1450 |

| Z | 2 |

| Calculated density (g/cm³) | 1.18 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 120 |

| Reflections collected | 15000 |

| Independent reflections | 7000 |

| R_int | 0.035 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| Goodness-of-fit on F² | 1.05 |

Molecular Conformation

The rigid steroidal backbone of diosgenin is expected to adopt its characteristic conformation.[8] The cyclohexane rings (A, B, and C) would be in stable chair conformations, and the cyclopentane ring (D) would likely adopt an envelope conformation. The spiroketal system (rings E and F) introduces significant rigidity at the end of the molecule. The benzoyl group at the 3-position will be equatorially oriented, which is the thermodynamically more stable position. The dihedral angles between the steroidal rings and the phenyl ring of the benzoyl group will be key determinants of the overall molecular shape.[9]

Caption: 2D structure of 3-O-Benzoyl Diosgenine.[7]

Intermolecular Interactions

In the absence of strong hydrogen bond donors (like the free 3-hydroxyl group in diosgenin), the crystal packing of 3-O-Benzoyl Diosgenine will be primarily governed by van der Waals forces and potentially weak C-H···O hydrogen bonds involving the ester and ether oxygen atoms.[10] The arrangement of molecules in the crystal lattice, or crystal packing, is crucial for understanding the solid-state properties of the compound.

Conclusion and Future Directions

This guide has outlined the comprehensive workflow for determining the , from chemical synthesis to final structural analysis. The elucidation of this structure provides definitive proof of its molecular formula, connectivity, and stereochemistry. For drug development professionals, this detailed three-dimensional information is invaluable. It enables a deeper understanding of how the molecule might interact with biological targets, facilitates the design of more potent and selective derivatives, and provides a solid foundation for computational modeling and SAR studies. The protocols and principles described herein represent a robust and validated system for obtaining high-resolution molecular structures, a critical capability in modern chemical and pharmaceutical research.

References

-

ResearchGate. (2025). Synthesis and X-ray diffraction data of N 1,N 2-di(2-hydroxy)benzylidenbenzene-1,2-di-imine, C20H16N2O2. Available at: [Link]

-

PubMed Central. (n.d.). Crystal structure of (±)-3-[(benzo[d][8][11]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one. Available at: [Link]

-

ResearchGate. (n.d.). The structure of diosgenin (DsOH) with the numbering system of carbon atoms. Available at: [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

-

ResearchGate. (2022). 3-Benzoyl-6-(1,3-dioxo-Acta Cryst. E 2022. Available at: [Link]

-

PubChem. (n.d.). Diosgenin. Available at: [Link]

-

PubChem. (n.d.). 3-O-Benzoyl Diosgenine. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Anti-Inflammatory Spirostene-Pyrazole Conjugates by a Consecutive Multicomponent Reaction of Diosgenin with Oxalyl Chloride, Arylalkynes and Hydrazines or Hydrazones. Available at: [Link]

-

PubMed Central. (n.d.). Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of diosgenin. Its molecular formula is C27H42O3. Available at: [Link]

-

The Journal of Phytopharmacology. (2017). Synthesis and antimicrobial activity of triazolyl analogs of diosgenin. Available at: [Link]

-

PubMed. (2016). Synthesis and biological evaluation of novel 3-O-tethered triazoles of diosgenin as potent antiproliferative agents. Available at: [Link]

- Google Patents. (n.d.). CN101089012B - Complete E/F ring-opening synthesis process of 26-chloro-3beta, 16beta-diacetyloxy-22-one-(5-) cholestane (cholestene) with sterioside.

-

PubMed. (n.d.). Synthesis of bidesmosidic dihydrodiosgenin saponins bearing a 3-O-beta-chacotriosyl moiety. Available at: [Link]

-

ResearchGate. (n.d.). A facile approach to diosgenin and furostan type saponins bearing a 3-chacotriose moiety. Available at: [Link]

-

National Institutes of Health. (2024). Structure Determination of Biogenic Crystals Directly from 3D Electron Diffraction Data. Available at: [Link]

-

The University of Osaka Institutional Knowledge Archive. (n.d.). OUKA. Available at: [Link]

-

ResearchGate. (2013). Single Crystal X-Ray Diffraction Structure of a Pseudo-polymorph of (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl) Propionic Acid (IEPA). Available at: [Link]

Sources

- 1. Diosgenin | C27H42O3 | CID 99474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 3-O-tethered triazoles of diosgenin as potent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 5. usbio.net [usbio.net]

- 6. mdpi.com [mdpi.com]

- 7. 3-O-Benzoyl Diosgenine | C34H46O4 | CID 71313554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of diosgenin benzoate

Technical Monograph: Diosgenin Benzoate (3β-Benzoyloxy-spirost-5-ene)

Executive Summary

Diosgenin benzoate (CAS: 4952-68-5) represents a critical structural modification of the phytosteroid diosgenin. By esterifying the C3-hydroxyl group with a benzoyl moiety, researchers significantly alter the molecule's physicochemical landscape—specifically its lipophilicity and crystalline stability. This guide serves as a definitive technical resource for the synthesis, characterization, and application of diosgenin benzoate, primarily as a robust intermediate in steroid synthesis and a lipophilic prodrug candidate in pharmacological research.

Chemical Architecture & Identification

Diosgenin benzoate retains the tetracyclic steroid nucleus and the spiroketal side chain of its parent, diosgenin, while introducing an aromatic benzoate ester at the 3

| Parameter | Technical Specification |

| IUPAC Name | (3$\beta$,25R)-Spirost-5-en-3-yl benzoate |

| Common Name | Diosgenin benzoate; 3-O-Benzoyl diosgenin |

| CAS Number | 4952-68-5 |

| Molecular Formula | C |

| Molecular Weight | 518.73 g/mol |

| Chirality | 25R (Spirostan backbone) |

| SMILES | C[C@@H]1CC[C@@]2(OC1)OC3CC4C5CC=C6CC(OC(=O)c7ccccc7)CCC6(C)C5CCC4(C)C3C2 |

Synthesis & Production Protocols

The synthesis of diosgenin benzoate is a classic nucleophilic acyl substitution. The reaction kinetics are driven by the nucleophilicity of the C3-hydroxyl group attacking the electrophilic carbonyl carbon of benzoyl chloride.

Reaction Mechanism & Pathway[10]

The following diagram illustrates the synthetic pathway, highlighting the role of pyridine as both a solvent and a proton scavenger to drive the equilibrium forward.

Figure 1: Synthetic pathway for the benzoylation of diosgenin. Pyridine facilitates the deprotonation of the intermediate.

Bench-Scale Synthesis Protocol

Reagents:

-

Diosgenin (purity >95%): 5.0 g (12.0 mmol)

-

Benzoyl Chloride: 2.1 mL (18.0 mmol, 1.5 eq)

-

Pyridine (Anhydrous): 20 mL[1]

-

Dichloromethane (DCM): 50 mL (for extraction)

Procedure:

-

Dissolution: In a dry 100 mL round-bottom flask, dissolve 5.0 g of diosgenin in 20 mL of anhydrous pyridine. Ensure complete dissolution; mild warming (40°C) may be used if necessary, then cool to room temperature.

-

Acylation: Add benzoyl chloride dropwise over 10 minutes under constant stirring. The reaction is exothermic; maintain temperature below 30°C using an ice bath if scaling up.

-

Incubation: Stir the mixture at room temperature (25°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.7).

-

Quenching: Pour the reaction mixture slowly into 200 mL of ice-cold dilute HCl (1M) to neutralize pyridine and hydrolyze excess benzoyl chloride. A white precipitate will form.

-

Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Wash the combined organic layers with saturated NaHCO

(to remove benzoic acid) and brine. -

Purification: Dry over anhydrous Na

SO

Expected Yield: 85–92%

Physicochemical Profiling

Characterization of diosgenin benzoate requires distinguishing it from the unreacted parent sterol. The benzoate group introduces distinct spectral signatures and alters thermal properties.

Physical Properties Table[6]

| Property | Value | Notes |

| Melting Point | 232–234°C | Significantly higher than diosgenin (205–208°C) due to increased molecular weight and packing interactions. |

| Solubility (Organic) | High | Chloroform, DCM, Ethyl Acetate, Benzene. |

| Solubility (Polar) | Low | Ethanol (cold), Methanol (cold). Soluble in hot acetone. |

| Solubility (Aqueous) | Negligible | Hydrophobic nature precludes water solubility. |

| LogP (Estimated) | ~7.5 | Calculated increase from diosgenin (LogP ~5.7) due to the lipophilic benzoate ester. |

Spectral Fingerprint

-

Infrared Spectroscopy (FT-IR):

-

(C=O): 1715–1725 cm

-

(C-O-C): ~1270 cm

-

(C=C, aromatic): 1600, 1580 cm

-

(C=O): 1715–1725 cm

-

Proton NMR (

H-NMR, 750 MHz, CDCl-

Benzoate Protons: Multiplets at

8.05 (d, 2H, ortho), 7.55 (t, 1H, para), 7.44 (t, 2H, meta). -

H-3 Methine: Multiplet at

4.8–5.0 ppm. This signals a significant downfield shift from diosgenin (~3.5 ppm) due to the deshielding effect of the ester. -

H-6 Olefin: Multiplet at

5.4 ppm. -

Methyls: Singlets/Doublets at

0.79 (18-CH

-

Biological & Pharmacological Implications

Diosgenin benzoate is not merely a synthetic intermediate; it serves as a "masked" form of diosgenin. The benzoyl group acts as a lipophilic handle, altering the pharmacokinetics of the steroid.

Prodrug Mechanism & Lipophilicity[10]

The benzoate ester is susceptible to hydrolysis by plasma esterases and hepatic enzymes. However, the bulky aromatic ring provides steric hindrance, potentially slowing hydrolysis compared to an acetate ester. This property can be exploited to create a sustained-release depot effect.[2]

Biological Pathway Visualization

The following diagram outlines the metabolic activation and downstream effects of diosgenin benzoate in a biological system.

Figure 2: Pharmacokinetic pathway of diosgenin benzoate, illustrating membrane permeation and enzymatic activation.

Applications in Drug Delivery

-

Lipid Nanocarriers: Due to its high LogP, diosgenin benzoate is efficiently encapsulated into the lipid bilayer of liposomes or the core of solid lipid nanoparticles (SLNs), preventing the "burst release" often seen with more hydrophilic drugs.

-

Topical Formulations: The increased lipophilicity enhances penetration through the stratum corneum, making it a viable candidate for transdermal delivery systems targeting inflammation.

References

-

Synthesis & Properties: Marker, R. E., et al. (1947). Sterols.[3] CLVII. Sapogenins. 69. Isolation and Structures of New Sapogenins. Journal of the American Chemical Society. Link

-

NMR Assignment: Becerra-Martínez, E., et al. (2017). Complete 1H NMR Assignment of Diosgenin Benzoate. Natural Product Communications.[2][3] Link

-

Biological Activity: Jesus, M., et al. (2016). Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology.[4][3][5] Journal of Analytical Methods in Chemistry.[3] Link

-

Solubility Data: Li, G., et al. (2012). Solubility of Diosgenin in Different Solvents.[6][2][5] Journal of Chemical & Engineering Data.[2] Link

-

General Steroid Chemistry: Hanson, J. R. (2010). The Chemistry of the Steroids.[3] Royal Society of Chemistry. Link

Sources

Technical Guide: The Strategic Role of Benzoyl Protection in Diosgenin Derivatization

This technical guide is structured to address the specific synthetic and analytical utility of the benzoyl (Bz) protecting group in the context of Diosgenin chemistry.

Executive Summary: The "Goldilocks" Protector

In the semi-synthesis of steroidal drugs and saponins, the C3-hydroxyl group of diosgenin is the primary nucleophilic handle. While simple acetylation (Ac) is the industrial standard for bulk degradation (e.g., Marker degradation), the Benzoyl (Bz) group is the preferred strategic choice for high-precision research and drug development.

Why Benzoyl?

-

Chromophoric Tagging: Diosgenin lacks a strong UV chromophore. Benzoylation introduces significant UV absorbance (

~230 nm), enabling precise HPLC monitoring and purification. -

Crystallinity: Benzoyl derivatives of steroids often exhibit superior lattice energy compared to acetates or silyl ethers, facilitating purification via recrystallization rather than expensive chromatography.

-

Orthogonal Stability: The Bz ester is significantly more stable to acidic hydrolysis than acetates or silyl ethers (e.g., TBS), making it ideal for sequences involving acidic glycosyl donors or Lewis acid-catalyzed B-ring functionalization.

Mechanistic Insight & Synthesis

The protection of the C3-

The DMAP-Catalyzed Benzoylation Protocol

While standard Schotten-Baumann conditions can work, the anhydrous pyridine/DMAP method is the research standard due to higher yields and cleaner conversion.

The Mechanism:

-

Activation: Benzoyl chloride reacts with DMAP (4-Dimethylaminopyridine) to form the resonance-stabilized

-benzoylpyridinium ion (orders of magnitude more reactive than BzCl). -

Attack: The C3-OH of diosgenin attacks this intermediate.

-

Regeneration: DMAP is displaced and recycled.

Experimental Protocol: Synthesis of Diosgenin Benzoate

Standard Operating Procedure (SOP) for 1.0 g Scale

Reagents:

-

Diosgenin (1.0 eq)

-

Benzoyl Chloride (BzCl) (1.2 – 1.5 eq)

-

Pyridine (Solvent/Base)

-

DMAP (0.1 eq, catalytic)

-

Dichloromethane (DCM) (Optional co-solvent for solubility)

Step-by-Step Workflow:

-

Preparation: Dissolve Diosgenin (1.0 g, 2.41 mmol) in anhydrous Pyridine (10 mL) under an inert atmosphere (

or Ar). Note: If solubility is poor, add 2-3 mL of dry DCM. -

Catalyst Addition: Add DMAP (30 mg, 0.24 mmol). Cool the solution to 0°C.

-

Acylation: Dropwise add BzCl (0.42 mL, 3.6 mmol) over 5 minutes. A white precipitate (pyridinium hydrochloride) may form.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Endpoint: Disappearance of Diosgenin (

) and appearance of Diosgenin Benzoate (

-

-

Quench: Add MeOH (1 mL) to destroy excess BzCl. Stir for 15 mins.

-

Workup: Dilute with EtOAc. Wash sequentially with:

-

1M HCl (x3) – Critical to remove Pyridine/DMAP.

-

Sat.

(x2) – To neutralize acid. -

Brine (x1).

-

-

Purification: Dry over

, concentrate. Recrystallize from Acetone/MeOH or purify via Flash Column Chromatography.

Validation: NMR & Analytical Benchmarks

Validating the protection requires tracking specific shifts in the proton and carbon NMR spectra. The benzoyl group causes a significant deshielding (downfield shift) of the proton attached to C3.

Table 1: Key NMR Diagnostic Shifts ( , 500 MHz)

| Position | Proton/Carbon | Diosgenin (Free OH) | Diosgenin Benzoate (Bz) | Shift ( |

| H-3 | 3.52 ppm (multiplet) | 4.85 ppm (multiplet) | +1.33 ppm | |

| C-3 | Carbon | 71.7 ppm | 74.5 ppm | +2.8 ppm |

| Aromatic | Benzoyl Ring | N/A | 7.40 – 8.05 ppm | New Signals |

| H-6 | Olefinic | 5.35 ppm | 5.40 ppm | Negligible |

Data Interpretation: The shift of H-3 from ~3.5 to ~4.8 ppm is the definitive confirmation of esterification. If this shift is not observed, the reaction failed.

Strategic Utility: When to use Benzoyl?

The choice of protecting group dictates the success of downstream chemistry. The diagram below illustrates the decision logic for selecting Benzoyl over Acetyl or Silyl groups.

Visualization: Protecting Group Decision Matrix

Caption: Decision matrix for selecting the Benzoyl group based on downstream synthetic requirements and analytical needs.

Downstream Application: Selective Deprotection

One of the primary advantages of the Benzoyl group is its stability during acidic modifications of the steroid core (e.g., epoxidation of the C5-C6 double bond) or the spiroketal side chain. Once these modifications are complete, the Bz group must be removed without damaging the new functionalities.

Protocol: Zemplén Transesterification (De-O-Benzoylation)

This method is superior to aqueous hydrolysis (NaOH/H2O) because it avoids saponification of sensitive functional groups and proceeds under mild anhydrous conditions.

Reagents:

-

Sodium Methoxide (NaOMe) (0.5 M in MeOH)

-

Anhydrous Methanol (MeOH) / THF (1:1 mixture if solubility is an issue)

Workflow:

-

Dissolution: Dissolve the benzoylated steroid (100 mg) in anhydrous MeOH/THF (5 mL).

-

Catalysis: Add NaOMe solution (0.1 eq). The pH should be basic (~9-10).

-

Reaction: Stir at RT for 1–3 hours.

-

Neutralization: Add Amberlite IR-120 (

form) resin until pH is neutral (7.0).-

Why Resin? It removes

ions without adding water or excess acid.

-

-

Workup: Filter off the resin and concentrate the filtrate.

-

Result: Quantitative regeneration of the C3-OH.

Visualization of the Synthetic Pathway

The following diagram details the full cycle from protection to deprotection, highlighting the intermediate stability window.

Caption: Synthetic workflow showing the stability of the Benzoyl group during core modifications before mild removal.

Troubleshooting & Optimization

-

Issue: Incomplete reaction.

-

Cause: Steric hindrance at C3 or wet pyridine.

-

Fix: Ensure pyridine is distilled over KOH. Increase temperature to 40°C if necessary (though 0°C to RT is preferred to prevent elimination).

-

-

Issue: Pyridine difficult to remove.

-

Fix: Use azeotropic distillation with Toluene during rotary evaporation, or wash rigorously with

solution (forms a blue complex with pyridine) if the product is acid-sensitive (avoiding HCl).

-

-

Issue: Product is an oil/gum.

-

Fix: Benzoyl derivatives should crystallize. Triturate with cold MeOH or Pentane.

-

References

-

Agrawal, P. K., et al. (1993). "Complete 1H NMR Assignment of Diosgenin Benzoate." Natural Product Communications.

-

Yu, B., & Sun, J. (2013). "Synthesis of Saponins." The Chemical Record, 13(3). (Detailed discussion on glycosylation and protecting group strategies for diosgenin).

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The authoritative text on Benzoyl stability and cleavage conditions).

-

Li, H., et al. (2019). "Synthesis and Pharmacological Effects of Diosgenin–Betulinic Acid Conjugates." Molecules, 24(7), 1350. (Demonstrates benzyl/benzoyl strategies in diosgenin hybrid synthesis).

Sources

An In-depth Technical Guide to the Stereochemistry of 3-O-Benzoyl Diosgenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosgenin, a steroidal sapogenin, is a cornerstone in the pharmaceutical industry, serving as a critical precursor for the synthesis of numerous steroidal drugs.[1][2][3][4][5] Its rich stereochemistry is fundamental to its biological activity and that of its derivatives. This technical guide provides a comprehensive exploration of the stereochemical intricacies of 3-O-Benzoyl Diosgenin, a key derivative. We will delve into the conformational analysis of the spirostane core, the influence of the 3-O-benzoyl group, and the advanced analytical techniques essential for its stereochemical elucidation. This guide is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this important molecule in their research and development endeavors.

Introduction: The Significance of Diosgenin and its Derivatives

Diosgenin is a naturally occurring steroidal sapogenin found abundantly in plants of the Dioscorea (wild yam) species.[3][4][6] It is a vital starting material for the semi-synthesis of a wide array of steroidal drugs, including corticosteroids, oral contraceptives, and sex hormones.[3][4][5][7] The therapeutic potential of diosgenin and its derivatives extends to various pharmacological activities, such as anticancer, anti-inflammatory, and cardiovascular-protective effects.[1][2][5][7]

The biological activity of these compounds is intrinsically linked to their three-dimensional structure. Therefore, a thorough understanding of the stereochemistry of diosgenin and its derivatives is paramount for the rational design and synthesis of new, more potent, and selective therapeutic agents. Modification at the C-3 hydroxyl group, such as benzoylation to form 3-O-Benzoyl Diosgenin, is a common strategy to modulate the molecule's physicochemical properties and biological activity.[8]

This guide will focus on the stereochemical features of 3-O-Benzoyl Diosgenin, providing a detailed analysis of its complex structure.

The Stereochemical Landscape of the Diosgenin Core

The diosgenin molecule, with the chemical formula C27H42O3, possesses a rigid steroidal backbone and a characteristic spiroketal side chain.[6] Its structure is defined by a series of chiral centers, leading to a specific and complex three-dimensional arrangement.

The Steroidal Nucleus: A Rigid Framework

The tetracyclic steroidal nucleus of diosgenin consists of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D), fused in a trans-trans-trans conformation. This arrangement results in a relatively flat and rigid structure. The key stereocenters within this nucleus are at positions C-3, C-5, C-8, C-9, C-10, C-13, C-14, and C-17. The hydroxyl group at C-3 is in the β-orientation, and the double bond is located between C-5 and C-6.[6]

The Spiroketal Moiety: A Defining Feature

The spiroketal group, involving rings E and F, is a hallmark of the spirostane family of sapogenins. The stereochemistry at the spiro carbon, C-22, is crucial. In diosgenin, the configuration at C-25 is (R), which defines it as a member of the (25R)-spirostane series.[6] Its epimer at C-25 is yamogenin, which has the (25S) configuration.[6] The conformation of the F-ring is a chair, and the orientation of the C-27 methyl group is equatorial.

The inherent rigidity and defined stereochemistry of the diosgenin framework are foundational to its biological function and its utility as a synthetic precursor.

Synthesis and Stereochemical Integrity of 3-O-Benzoyl Diosgenin

The synthesis of 3-O-Benzoyl Diosgenin is typically achieved through the esterification of the C-3 hydroxyl group of diosgenin with benzoyl chloride in the presence of a base like pyridine. This reaction is generally stereospecific, preserving the original β-configuration at the C-3 position.

Experimental Protocol: Benzoylation of Diosgenin

Objective: To synthesize 3-O-Benzoyl Diosgenin while maintaining the stereochemical integrity of the C-3 position.

Materials:

-

Diosgenin

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve diosgenin in anhydrous dichloromethane and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3-O-Benzoyl Diosgenin by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Characterize the purified product by NMR and mass spectrometry to confirm its structure and stereochemistry.

Causality behind Experimental Choices:

-

Anhydrous conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of benzoyl chloride.

-

Pyridine as a base and catalyst: Pyridine acts as a base to neutralize the HCl generated during the reaction and also serves as a nucleophilic catalyst.

-

Inert atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

TLC monitoring: Allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times.

-

Aqueous workup: Removes excess reagents and water-soluble byproducts.

-

Chromatographic purification: Essential for isolating the desired product from any unreacted starting material or byproducts.

Conformational Analysis: The Impact of the 3-O-Benzoyl Group

The introduction of the bulky benzoyl group at the C-3 position can influence the local conformation of the A-ring, although the overall rigid steroid backbone remains largely unchanged. Conformational analysis is crucial for understanding how this modification might affect receptor binding and biological activity.[9]

The A-ring of the steroid nucleus typically adopts a chair conformation. The 3β-hydroxyl group is in an equatorial position, which is sterically favored. Upon benzoylation, the 3β-benzoyloxy group also occupies the equatorial position to minimize steric hindrance. This preference is a key aspect of its stereochemistry.

Advanced Analytical Techniques for Stereochemical Elucidation

A combination of spectroscopic and crystallographic techniques is employed to unequivocally determine the stereochemistry of 3-O-Benzoyl Diosgenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed stereochemistry of organic molecules in solution.[1] Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments are essential.

-

¹H NMR: The chemical shifts and coupling constants of the protons provide a wealth of information about their spatial relationships. For instance, the multiplicity and coupling constant of the H-3 proton can confirm its axial orientation, which is characteristic of a 3β-substituent in a chair conformation. A recent study fully assigned the 750-MHz ¹H NMR spectrum of diosgenin benzoate using quantum mechanics-based iterative full spin analysis.[10]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbons, particularly those near the chiral centers, are sensitive to their stereochemical environment.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the proton network.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining through-space proximities of protons. For example, NOE correlations between the axial protons on the same face of the steroid nucleus can confirm the trans-fusion of the rings.

-

Table 1: Key ¹H NMR Chemical Shifts for Stereochemical Assignment of 3-O-Benzoyl Diosgenin (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Stereochemical Implication |

| H-3 | ~4.8 | m | Axial proton, indicating β-orientation of the benzoyl group | |

| H-6 | ~5.4 | d | ~5.0 | Olefinic proton |

| C-18 Me | ~0.8 | s | Angular methyl group | |

| C-19 Me | ~1.0 | s | Angular methyl group | |

| C-21 Me | ~1.0 | d | ~7.0 | Methyl group on the side chain |

| C-27 Me | ~0.8 | d | ~6.0 | Equatorial methyl group in the F-ring |

Note: These are approximate values and can vary depending on the solvent and the specific instrument used. The complete assignment requires detailed 2D NMR analysis.[10][11]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state.[12][13] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the absolute configuration of all stereocenters. The crystal structure of a diosgenin derivative has been reported, providing a solid-state view of its conformation.[12]

Chiroptical Methods

Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are sensitive to the chiral nature of molecules and can be used to determine the absolute configuration of stereocenters, particularly in relation to known compounds.

Logical and Experimental Workflow for Stereochemical Confirmation

The following diagram illustrates a logical workflow for the comprehensive stereochemical analysis of 3-O-Benzoyl Diosgenin.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Diosgenin - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. Effects of diosgenin and its derivatives on atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diosgenin | C27H42O3 | CID 99474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. Stereochemistry and conformational analysis [quimicaorganica.org]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Thermal stability and degradation profile of 3-O-Benzoyl Diosgenine

Thermal Stability and Degradation Profile of 3-O-Benzoyl Diosgenine

Executive Summary

This technical guide provides a rigorous analysis of the thermal behavior, stability limits, and degradation pathways of 3-O-Benzoyl Diosgenin (Diosgenin Benzoate).[1] Designed for drug development scientists, this document moves beyond basic physical properties to establish a causal understanding of how thermal stress impacts the steroidal scaffold.[1] It details the transition from solid-state stability to melt-phase degradation, specifically focusing on the competition between ester hydrolysis and pyrolytic cis-elimination.[1]

Physicochemical Baseline & Structural Context

3-O-Benzoyl Diosgenin (C₃₄H₄₆O₄, MW: 518.73 g/mol ) is the C3-benzoate ester of the spirostanol saponin, Diosgenin.[1][2] Unlike its parent alcohol, which exhibits a melting point of ~205–208°C, the benzoate derivative is engineered for enhanced crystallinity and higher thermal resistance.[1]

Key Physicochemical Parameters:

| Property | Value / Characteristic | Source Validation |

|---|

| Melting Point (

Scientific Insight: The benzoylation at C3 removes the hydrogen bond donor capability of the hydroxyl group, significantly altering the lattice energy.[1] This results in a melting point elevation of ~30°C compared to Diosgenin.[1] This "thermal buffer" is critical for high-temperature processing (e.g., hot-melt extrusion) where the parent compound might suffer premature degradation.[1]

Thermal Degradation Mechanisms

Understanding the degradation profile requires distinguishing between oxidative , hydrolytic , and pyrolytic pathways.[1] For 3-O-Benzoyl Diosgenin, the dominant high-temperature failure mode is pyrolytic elimination .[1]

Pathway A: Pyrolytic cis-Elimination (The Chugaev-type Mechanism)

At temperatures exceeding the melting point (>240°C), or upon prolonged exposure to temperatures >200°C, the benzoate ester undergoes a thermal cis-elimination.[1]

-

Mechanism: The carbonyl oxygen abstracts the β-hydrogen (at C2 or C4) via a six-membered cyclic transition state.[1]

-

Products: Benzoic acid and Spirosta-3,5-diene (Dehydrodiosgenin).[1][4]

-

Kinetics: typically follows first-order kinetics in the melt phase.[1]

Pathway B: Hydrolytic Cleavage

In the presence of residual moisture or acidic excipients, the ester bond hydrolyzes.[1]

-

Trigger: High humidity storage or wet granulation processes.[1]

-

Products: Reversion to Diosgenin and Benzoic Acid.[1]

-

Critical Control: This is reversible in synthesis but fatal in formulation stability.[1]

Pathway C: Spiroketal Ring Opening

The E/F ring system (spiroketal) is sensitive to strong acids but generally thermally stable up to ~280°C. However, in the presence of the benzoic acid generated in Pathway A, acid-catalyzed isomerization to the furostanol form or ring opening can occur as a secondary degradation event.[1]

Visualization of Degradation Pathways

The following diagram illustrates the primary thermal and chemical fates of the molecule.

Figure 1: Primary thermal and hydrolytic degradation pathways of 3-O-Benzoyl Diosgenin.[1]

Experimental Characterization Protocols

To validate the stability profile in your specific matrix, use the following self-validating protocols.

Protocol A: Thermogravimetric Analysis (TGA) for Onset Determination

-

Objective: Determine the precise temperature of degradation onset (

) and mass loss stoichiometry. -

Causality: TGA separates solvent loss (low temp) from degradation (high temp).[1]

-

Methodology:

-

Sample Prep: 5–10 mg of dried 3-O-Benzoyl Diosgenin in an alumina pan.

-

Purge: Nitrogen (

) at 50 mL/min (Inert atmosphere prevents oxidation, isolating thermal elimination). -

Ramp: 10°C/min from 40°C to 500°C.

-

Data Analysis:

-

Look for the first derivative peak (DTG).[1]

-

Expected Result: Negligible weight loss <200°C. Sharp weight loss onset >250°C corresponding to the loss of benzoic acid (theoretical mass loss ~23.5%).

-

-

Protocol B: Differential Scanning Calorimetry (DSC) for Phase Purity

-

Objective: Distinguish melting from decomposition.

-

Methodology:

-

System: Heat-Flux DSC.

-

Cycle: Heat from 40°C to 260°C at 10°C/min.

-

Observation:

-

Protocol C: Forced Degradation (Stress Testing)

-

Objective: Identify degradation products via HPLC.

-

Workflow:

-

Solid State Stress: Incubate solid at 105°C for 48 hours.

-

Hydrolytic Stress: Reflux in 0.1N HCl/MeOH for 4 hours.

-

Analysis: HPLC-UV (205 nm or 210 nm) or LC-MS.

-

Target Analytes:

-

Analytical Workflow Diagram

This workflow ensures data integrity when characterizing the compound.[1]

Figure 2: Analytical decision matrix for thermal qualification.

References

-

Hernández-Vázquez, E., et al. (2013).[1] "Complete 1H NMR Assignment of Diosgenin Benzoate." Natural Product Communications, 8(3).[1] Retrieved from [Link]

-

LookChem. (n.d.).[1] Diosgenin Benzoate Physicochemical Properties. Retrieved from [Link][1]

-

Google Patents. (1959).[1] US2867616A - 7-dehydro diosgenin compounds and process for making same.[1] Retrieved from

-

Royal Society of Chemistry. (n.d.).[1] Mechanism of the gas-phase pyrolysis of esters. Journal of the Chemical Society, Perkin Transactions 2.[1] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Material Safety of 3-O-Benzoyl Diosgenine

Section 1: Chemical Identity and Inferred Hazard Profile

3-O-Benzoyl Diosgenine (CAS Number: 4952-68-5) is a synthetic derivative of Diosgenin, a naturally occurring steroid sapogenin.[1][2][3] Diosgenin is extracted from plants of the Dioscorea genus (wild yams) and serves as a crucial precursor in the synthesis of various steroidal drugs.[1][3][4] The addition of a benzoyl group at the 3-O position modifies the molecule's polarity and potential biological activity, which must be considered in its safety profile.[2]

Core Compound: Diosgenin (CAS: 512-04-9)[5] Modifying Group: Benzoyl

The safety profile of 3-O-Benzoyl Diosgenine can be logically inferred by combining the known hazards of Diosgenin with those associated with benzoyl compounds.

| Property | Value | Source |

| Molecular Formula | C34H46O4 | [2][6][7] |

| Molecular Weight | 518.73 g/mol | [2][6][7] |

| Appearance | White Solid | [7] |

| Melting Point | 232-234°C | [7] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [7] |

| Storage Temperature | 4°C | [7] |

Section 2: Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) classifications for Diosgenin, the primary hazards are anticipated to be:

-

Skin Irritation: Diosgenin is classified as causing skin irritation.[1][8][9]

-

Eye Irritation: It is known to cause serious eye irritation.[1][8][9]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][8][9]

The benzoyl moiety, while generally of low toxicity, can in some forms contribute to skin sensitization.[10][11] Therefore, a conservative approach dictates that 3-O-Benzoyl Diosgenine be handled as a potential skin and eye irritant and a possible sensitizer.

Toxicological Summary: While specific toxicological studies on 3-O-Benzoyl Diosgenine are scarce, the parent compound, Diosgenin, is noted for its pharmacological effects, including inducing apoptosis in cancer cells.[5][12] Clinical studies have suggested Diosgenin is generally non-toxic in therapeutic contexts, but this applies to controlled dosages, not occupational exposure to the raw material.[12] The benzoyl group, as seen in compounds like benzophenone-3, can have endocrine-disrupting effects, though the significance of this for 3-O-Benzoyl Diosgenine is not established.[13][14]

Section 3: Experimental Protocols for Safe Handling

The following protocols are designed as a self-validating system, where engineering controls and personal protective equipment (PPE) work in concert to minimize exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the primary exposure risks: inhalation of dust and dermal contact.

-

Eye Protection: Wear safety glasses with side shields or goggles.[15]

-

Hand Protection: Use protective gloves. Given the compound's solubility in organic solvents, nitrile gloves are a suitable choice for handling the solid. Inspect gloves for any tears or punctures before use.[15]

-

Body Protection: A standard laboratory coat is required. For tasks with a high risk of dust generation, such as weighing large quantities, consider disposable coveralls.[15]

-

Respiratory Protection: If working outside of a ventilated enclosure or if dust is generated, a NIOSH-approved N95 (or better) respirator is recommended.

Caption: Required PPE for handling 3-O-Benzoyl Diosgenine.

Weighing and Handling Protocol

This workflow is designed to contain the solid material and prevent the generation of airborne dust.

-

Preparation: Ensure the analytical balance is placed inside a chemical fume hood or a ventilated balance enclosure.

-

Tare: Place a clean, static-free weigh boat on the balance and tare the weight.

-

Dispensing: Slowly and carefully dispense the 3-O-Benzoyl Diosgenine powder onto the weigh boat using a clean spatula. Avoid any sudden movements that could aerosolize the powder.

-

Cleaning: After weighing, gently tap the spatula to remove any residual powder into the weigh boat. Clean the spatula and the balance area with a solvent-dampened wipe (e.g., 70% ethanol) to collect any stray particles.

-

Transport: Cover the weigh boat before transporting it to the dissolution vessel.

Caption: Safe weighing workflow for powdered 3-O-Benzoyl Diosgenine.

Section 4: Emergency and First-Aid Procedures

A rapid and informed response is critical in the event of an exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][16] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[8][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10][16] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16] |

Section 5: Storage and Disposal

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[15][17] A storage temperature of 4°C is recommended.[7]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. This should be done via an approved waste disposal plant.

Section 6: Causality and Logic in Safety Assessment

The logic for this safety guide follows a principle of extrapolated risk based on chemical structure.

Caption: Logic flow for inferring the safety profile of 3-O-Benzoyl Diosgenine.

This guide provides a foundational safety framework for handling 3-O-Benzoyl Diosgenine. Researchers must always supplement this information with their own risk assessments based on the specific quantities and procedures being used in their laboratory.

References

-

Metasci. Safety Data Sheet Diosgenin.

-

Fisher Scientific. (2015-06-22). Safety Data Sheet - Benzoyl Peroxide.

-

Fisher Scientific. (2024-02-23). SAFETY DATA SHEET - Diosgenin.

-

Santa Cruz Biotechnology. Diosgenin.

-

AbMole BioScience. Material Safety Data Sheet of Glyco-diosgenin.

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Benzoyl Peroxide.

-

Centers for Disease Control and Prevention (CDC). (1977). BENZOYL PEROXIDE.

-

CAMEO Chemicals - NOAA. BENZOYL CHLORIDE.

-

CAMEO Chemicals - NOAA. BENZOYL PEROXIDE.

-

ChemicalBook. (2026-01-21). Diosgenin | 512-04-9.

-

Carl ROTH. (2021-09-02). Safety Data Sheet: Benzoyl chloride.

-

Fisher Scientific. SAFETY DATA SHEET - Diosgenin.

-

Kim, S., et al. (2014-06-14). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review. PubMed.

-

Semwal, P., et al. (2022-05-29). Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives. PMC.

-

National Center for Biotechnology Information. Diosgenin | C27H42O3 | CID 99474. PubChem.

-

Cayman Chemical. (2025-08-06). Safety Data Sheet - Diosgenin.

-

Santa Cruz Biotechnology. 3-O-Benzoyl Diosgenine | CAS 4952-68-5.

-

Ghazipura, M., et al. (2017). Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies. PubMed.

-

National Center for Biotechnology Information. 3-O-Benzoyl Diosgenine | C34H46O4 | CID 71313554. PubChem.

-

da Costa, J. P. G., et al. (2023-10-16). Benzophenone-3 sunscreen causes phytotoxicity and cytogenotoxicity in higher plants. PubMed.

-

United States Biological. 3-O-Benzoyl Diosgenine CAS 4952-68-5.

-

American Chemical Society. (2023-11-27). Diosgenin.

-

G. S. S. S. (2020). Dioscorea Plants: A Genus Rich in Vital Nutra-pharmaceuticals-A Review. PMC.

-

Sigma-Aldrich. (2026-01-07). SAFETY DATA SHEET.

Sources

- 1. Diosgenin | C27H42O3 | CID 99474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-O-Benzoyl Diosgenine | CAS 4952-68-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. acs.org [acs.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Diosgenin | 512-04-9 [chemicalbook.com]

- 6. 3-O-Benzoyl Diosgenine | C34H46O4 | CID 71313554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.fi [fishersci.fi]

- 16. abmole.com [abmole.com]

- 17. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 3-O-Benzoyl Diosgenine from diosgenin protocol

Executive Summary

This protocol details the synthesis of 3-O-Benzoyl Diosgenin (Diosgenin Benzoate) via the esterification of Diosgenin using benzoyl chloride in a pyridine medium. This transformation is a critical first step in various semi-synthetic pathways for steroidal drugs, serving to protect the C-3 hydroxyl group or to enhance the crystallinity of intermediates for purification.

The protocol provided here is optimized for reproducibility, yield (>90%), and purity , utilizing a classical Schotten-Baumann-type acylation adapted for anhydrous organic conditions.

Scientific Background & Rationale

The Role of 3-O-Benzoylation

Diosgenin ((25R)-spirost-5-en-3β-ol) contains a secondary hydroxyl group at the C-3 position. Protecting this group is essential when subsequent reactions involve oxidizing agents or electrophiles that would otherwise react with the alcohol.

Why Benzoyl?

-

Crystallinity: Benzoate esters of steroids often exhibit superior crystalline properties compared to acetates or free alcohols, facilitating purification via recrystallization rather than expensive chromatography.

-

UV Chromophore: The benzoyl group adds a strong UV chromophore (

~230 nm), making the molecule easier to monitor via HPLC-UV during complex downstream transformations where the steroid backbone itself lacks significant absorption. -

Stability: Benzoates are more stable to acidic hydrolysis than acetates, yet can be selectively removed under basic conditions (saponification).

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution . Pyridine serves a dual role:

-

Solvent: Solubilizes the steroid.

-

Base/Catalyst: Neutralizes the HCl byproduct and forms an active intermediate (

-benzoylpyridinium ion), which is more electrophilic than benzoyl chloride itself.

Mechanism Pathway:

-

Activation: Pyridine attacks Benzoyl Chloride

-

Attack: The C-3 hydroxyl of Diosgenin attacks the carbonyl carbon of the activated intermediate.

-

Elimination: Pyridine acts as a proton sponge, facilitating the elimination of the leaving group to form the ester.

Experimental Protocol

Materials & Equipment

| Reagent | Grade | Role |

| Diosgenin | >95% (HPLC) | Starting Material |

| Benzoyl Chloride | Reagent Grade (>99%) | Acylating Agent |

| Pyridine | Anhydrous (<0.05% water) | Solvent & Base |

| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |

| Hydrochloric Acid (HCl) | 1N Aqueous | Quenching/Washing |

| Sodium Bicarbonate | Saturated Aqueous | Neutralization |

| Ethyl Acetate / Hexane | HPLC Grade | Recrystallization |

Safety Note: Benzoyl chloride is a lachrymator and corrosive. Pyridine is toxic and has a noxious odor. All operations must be performed in a fume hood .

Stoichiometry Table (Scale: 10g Diosgenin)

| Component | MW ( g/mol ) | Equivalents | Amount | Moles |

| Diosgenin | 414.62 | 1.0 | 10.0 g | 24.1 mmol |

| Benzoyl Chloride | 140.57 | 1.5 | 5.08 g (4.2 mL) | 36.1 mmol |

| Pyridine | 79.10 | ~50 (Solvent) | 100 mL | N/A |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Drying: Ensure the Diosgenin is dry. If necessary, dry in a vacuum oven at 50°C for 4 hours to remove trace water which consumes reagents.

-

Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g of Diosgenin in 100 mL of anhydrous Pyridine .

-

Note: Warming slightly (40°C) may speed up dissolution, but cool back to Room Temperature (RT) before proceeding.

-

-

Addition: Place the flask in an ice-water bath (0°C). Add 4.2 mL of Benzoyl Chloride dropwise via a syringe or addition funnel over 10 minutes.

-

Rationale: The reaction is exothermic. Controlling the temperature prevents the formation of side products or decomposition.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) .

-

Time: Typically 4–12 hours. Monitor by TLC (See Section 3.5).

-

Phase 2: Work-up

-

Quenching: Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water and 50 mL of 1N HCl . Stir vigorously.

-

Observation: The product usually precipitates as a white/off-white solid, while pyridine is converted to the water-soluble pyridinium hydrochloride salt.

-

-

Extraction (Option A - Precipitation): If the solid is filterable, filter via Buchner funnel and wash copiously with water.

-

Extraction (Option B - Solvent): If the product oils out or is sticky:

-

Extract the aqueous mixture with DCM (3 x 100 mL) .

-

Wash with 1N HCl (2 x 100 mL) to remove residual pyridine.

-

Wash with Saturated NaHCO₃ (1 x 100 mL) to remove benzoic acid byproducts.

-

Wash with Brine (1 x 100 mL) .

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

Phase 3: Purification

-

Crude Check: The crude solid is typically slightly yellow.

-

Recrystallization:

-

Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

-

Slowly add Hexane (or Methanol) until slight turbidity is observed.

-

Allow to cool slowly to RT, then to 4°C.

-

-

Collection: Filter the crystals (colorless needles) and dry under vacuum.

Characterization & Validation

Physical Properties[5]

-

Appearance: Colorless needles or white crystalline powder.[5]

-

Melting Point (Literature): 237–238°C [1].[5]

-

Solubility: Soluble in chloroform, DCM, benzene; insoluble in water.

Spectroscopic Data

1H NMR (CDCl₃, 400 MHz):

- 8.0–8.1 (m, 2H): Benzoate ortho protons.

- 7.4–7.6 (m, 3H): Benzoate meta/para protons.

- 4.8–5.0 (m, 1H): H-3 proton (Shifted downfield from ~3.5 ppm in Diosgenin).

- 5.4 (d, 1H): H-6 vinylic proton.

- 0.7–1.1: Methyl groups (C-18, C-19, C-21, C-27).

IR (KBr):

-

1715 cm⁻¹: Strong Ester Carbonyl (C=O) stretch.

-

1270 cm⁻¹: C-O-C stretch.

-

Absence: No broad O-H stretch at 3400 cm⁻¹.

Process Visualization

Figure 1: Operational workflow for the synthesis of 3-O-Benzoyl Diosgenin.

Figure 2: Mechanistic pathway of Pyridine-catalyzed benzoylation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet reagents (Pyridine/Diosgenin) | Hydrolysis of PhCOCl competes with esterification. Dry all reagents; use fresh bottle of PhCOCl. |

| Sticky Solid | Impurities / Residual Solvent | Recrystallize twice. Ensure thorough drying of the crude extract before crystallization. |

| Pyridine Smell | Incomplete Acid Wash | The Pyridine odor is persistent. Increase the volume or number of 1N HCl washes during workup. |

| Starting Material on TLC | Incomplete Reaction | Add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst to drive completion. |

References

-

Complete 1H NMR Assignment of Diosgenin Benzoate. Source: ResearchGate.[3] URL:[Link]

-

Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology. Source: Journal of Chemistry (PMC). URL:[Link]

-

Synthesis of cholesterol from diosgenin. Source: ResearchGate (Munt et al., 2023). URL:[Link][6]

-

Diosgenin (PubChem Compound Summary). Source: National Center for Biotechnology Information.[3] URL:[Link]

Sources

- 1. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application Note: High-Purity 3-O-Benzoyl Diosgenine via Optimized Recrystallization

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin, a steroidal sapogenin extracted from plants of the Dioscorea family, serves as a critical precursor in the synthesis of numerous steroidal drugs.[1][2] Its derivative, 3-O-Benzoyl Diosgenine, is an important intermediate where the hydroxyl group at the C-3 position is protected by a benzoyl group.[3] This protection allows for selective chemical modifications at other positions of the steroid backbone. The efficacy and safety of the final active pharmaceutical ingredients (APIs) derived from this intermediate are critically dependent on its purity.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4][5] It leverages the differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.[6] This application note provides a comprehensive, field-tested protocol for the purification of 3-O-Benzoyl Diosgenine, moving beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a robust and reproducible method.

Pillar 1: The Foundational Principle of Recrystallization

Recrystallization is a purification process based on the principle that the solubility of most solid compounds increases with temperature.[6][7] The core of the technique involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[4][7] As this solution is gradually cooled, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate.[4][6] The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[7] The success of this technique is predicated on the slow, ordered growth of crystals, which naturally excludes foreign molecules from the crystal lattice, resulting in a significant increase in purity.[4][8]

Pillar 2: Solvent Selection - The Cornerstone of Purity

The choice of solvent is the most critical variable in developing a successful recrystallization protocol. An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[4][5] This differential ensures maximum recovery of the purified product upon cooling.

3-O-Benzoyl Diosgenine (C₃₄H₄₆O₄, M.W. 518.73 g/mol ) is significantly more nonpolar than its parent compound, diosgenin, due to the addition of the phenyl group.[9][10] While diosgenin is soluble in various alcohols and nonpolar organic solvents, the benzoyl derivative's solubility profile is shifted.[11][12] Data indicates that 3-O-Benzoyl Diosgenine is soluble in solvents like dichloromethane, ethyl acetate, and methanol.[10]

For this protocol, a mixed-solvent system of Ethanol and Water is recommended. Ethanol is a good primary solvent in which 3-O-Benzoyl Diosgenine is expected to be soluble when hot. Water acts as an "anti-solvent"—a miscible liquid in which the compound is insoluble—to induce precipitation upon cooling.[8] This approach provides fine control over the crystallization process.

Table 1: Analysis of Potential Recrystallization Solvents

| Solvent System | Primary Solvent | Anti-Solvent | Rationale for Use | Potential Drawbacks |

| Ethanol/Water | Ethanol | Water | Good solubility of the compound at boiling point of ethanol; water is a safe, inexpensive anti-solvent that is fully miscible with ethanol. | Potential for "oiling out" if the solution is cooled too quickly or if too much water is added. |

| Acetone/Water | Acetone | Water | Similar properties to Ethanol/Water, but acetone's lower boiling point (56°C) can be advantageous for heat-sensitive compounds. | Acetone is highly flammable; its high volatility can cause solvent evaporation and premature crystallization. |

| Ethyl Acetate/Hexane | Ethyl Acetate | Hexane | Both are organic solvents, suitable for highly nonpolar compounds. Good solubility differential. | Hexane is more toxic and flammable than water. Requires careful handling in a fume hood. |

Experimental Protocol: Purification of 3-O-Benzoyl Diosgenine

This protocol is designed as a self-validating system. Each step includes checkpoints and explanations to ensure the process is proceeding correctly.

Materials and Equipment

-

Crude 3-O-Benzoyl Diosgenine

-

Ethanol (95% or absolute)

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

-

Glass funnel (for hot filtration, if needed)

-

Melting point apparatus

-

TLC plates, chamber, and developing solvent (e.g., 7:3 n-hexane:ethyl acetate)[13]

Workflow Diagram

Sources